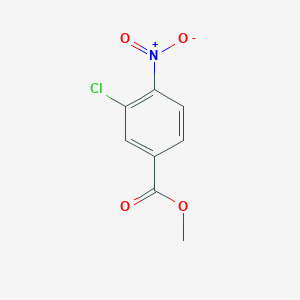

Methyl 3-chloro-4-nitrobenzoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 3-chloro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPKNDYXGXJKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608081 | |

| Record name | Methyl 3-chloro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243984-48-7 | |

| Record name | Methyl 3-chloro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Positional Isomerism and Structural Analogs of Methyl 3 Chloro 4 Nitrobenzoate

The specific arrangement of the chloro and nitro groups on the benzene (B151609) ring of methyl 3-chloro-4-nitrobenzoate is crucial to its identity. Altering the positions of these substituents leads to a series of positional isomers, each with distinct properties and potential applications.

Positional Isomers: The chloronitrobenzoate framework allows for several positional isomers. For instance, methyl 4-chloro-3-nitrobenzoate is a well-documented isomer where the positions of the chlorine and nitro groups are swapped relative to the methyl ester. nih.govnih.gov This particular isomer is synthesized from 4-chloro-3-nitrobenzoic acid and has been structurally characterized. nih.gov In its crystalline form, molecules of methyl 4-chloro-3-nitrobenzoate are linked by C—H⋯O interactions. nih.gov The synthesis of the precursor, 4-chloro-3-nitrobenzoic acid, can be achieved through the nitration of 4-chlorobenzoic acid. prepchem.comguidechem.com

Other positional isomers include the various isomers of chloronitrobenzene itself, such as 2-chloronitrobenzene, 3-chloronitrobenzene, and 4-nitrochlorobenzene, which serve as foundational structures in this chemical family. researchgate.netwikipedia.orgwikipedia.org The synthesis of these isomers often involves the nitration of chlorobenzene, which typically yields a mixture of the 2- and 4-isomers, with the 3-isomer being a minor product. wikipedia.org

Structural Analogs: Beyond direct positional isomers, structural analogs of this compound include compounds where one of the functional groups is replaced by another. For example, methyl 3-methyl-4-nitrobenzoate is an analog where the chlorine atom is substituted with a methyl group. chemicalbook.com This highlights the diversity of substituted benzoates that can be synthesized and studied. Another related compound is 1-chloro-4-nitrobenzene, which lacks the methyl ester group but shares the chloronitro-aromatic core. nih.gov

The table below provides a summary of this compound and its related compounds.

| Compound Name | Molecular Formula | Key Features |

| This compound | C8H6ClNO4 | The subject compound. nih.gov |

| Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | A positional isomer. nih.govnih.gov |

| 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | The carboxylic acid precursor to the 4-chloro-3-nitro isomer. prepchem.comguidechem.com |

| Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | A structural analog with a methyl group instead of chlorine. chemicalbook.com |

| 1-Chloro-4-nitrobenzene | C6H4ClNO2 | A structural analog lacking the methyl ester. nih.gov |

| 3-Nitrochlorobenzene | C6H4ClNO2 | A related chloronitro-aromatic compound. wikipedia.org |

Academic Significance and Research Trajectories for Substituted Methyl Benzoates

Esterification Pathways for Halogenated Nitrobenzoic Acids

The synthesis of methyl 3-chloro-4-nitrobenzoate and related compounds often involves the esterification of the corresponding carboxylic acids. This section explores conventional methods and provides a comparative analysis with similar structures.

Conventional Esterification of 3-chloro-4-nitrobenzoic acid

This compound is synthesized via the esterification of 3-chloro-4-nitrobenzoic acid. A common laboratory and industrial method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to reflux to drive the equilibrium towards the product side. The general transformation is depicted below:

Reaction Scheme:

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

Modern Synthetic Approaches and Process Optimization

The synthesis of nitroaromatic compounds, including nitrobenzoate esters, has traditionally been performed using batch reactors. These methods, while established, often present challenges related to safety, environmental impact, and selectivity, particularly in mononitration reactions rsc.org. Modern approaches focus on overcoming these limitations through innovative process technologies and catalyst design.

Continuous Flow Synthesis Techniques for Aromatic Compounds

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering substantial advantages over conventional batch processing. nih.govnih.gov This technique involves pumping reactant solutions through coils or microfluidic chips, where the chemical transformation occurs in a continuous stream. mit.edu The inherent design of flow reactors, characterized by a high surface-area-to-volume ratio, facilitates superior heat and mass transfer. nih.gov This leads to accelerated reaction rates, improved process control, and enhanced safety, particularly for highly exothermic reactions like nitration. rsc.orgchemrxiv.org

The move from batch to continuous processes allows for facile automation, reproducibility, and process reliability due to the ability to maintain constant reaction parameters. nih.gov This technology is particularly beneficial for synthesizing aromatic compounds where precise control over reaction conditions is crucial for achieving high selectivity and yield. rsc.orgnumberanalytics.com For instance, a continuous-flow microreaction process was developed for the mononitration of various aromatic compounds, achieving high yields (e.g., 99.3% for a key intermediate of an anticancer drug) and excellent selectivity. rsc.org Such systems can be scaled up for industrial production and can incorporate waste acid recycling to improve economic and environmental outcomes. rsc.org

The integration of Process Analytical Technology (PAT) with continuous flow systems represents a significant step forward. Real-time monitoring using techniques like NMR, UV/vis, and IR spectroscopy allows for dynamic control and optimization of the synthetic process. chemrxiv.org

Table 1: Advantages of Continuous Flow Synthesis for Aromatic Compounds

| Feature | Advantage | Source |

|---|---|---|

| Process Control | Enhanced control over reaction parameters (temperature, pressure, stoichiometry). | nih.gov |

| Safety | Minimized reaction volume at any given time, improving safety for hazardous reactions. | rsc.orgchemrxiv.org |

| Efficiency | Accelerated reaction rates and shorter reaction times. | nih.gov |

| Scalability | Seamless transition from laboratory-scale development to industrial production. | rsc.orgnumberanalytics.com |

| Automation | Allows for automated processes, leading to high reproducibility. | nih.gov |

| Sustainability | Reduced waste generation and potential for solvent/catalyst recycling. | rsc.orgnumberanalytics.com |

Catalytic Systems in Nitrobenzoate Synthesis

Catalysis is fundamental to the efficient synthesis of nitrobenzoates, influencing both esterification and nitration steps. The traditional and most common method for preparing methyl nitrobenzoates involves the nitration of a methyl benzoate precursor using a nitrating mixture of concentrated nitric acid and sulfuric acid. orgsyn.orgquora.com In this system, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. quora.com Similarly, in the synthesis of related compounds like methyl 4-chloro-3-nitrobenzoate, concentrated sulfuric acid is used as the catalyst for the esterification of 4-chloro-3-nitrobenzoic acid with methanol. nih.gov

Modern research explores more advanced and reusable catalytic systems to improve the synthesis of nitroaromatic acids and their esters. For example, patents describe the use of bifunctional solid catalysts for cascade reactions, such as the synthesis of benzodiazepines from nitroaromatics, demonstrating the potential of solid catalysts in transformations involving nitro groups. nih.gov In the synthesis of 4-nitro-3-methyl benzoic acid, a related compound, a catalytic system comprising a transition metal oxide and an N-containing organic compound has been developed for the direct oxidation of 2,4-dimethyl nitrobenzene. google.com Another approach for preparing m-nitrobenzoic acid involves a catalytic oxidation method using a manganoporphyrin catalyst. google.com While not directly applied to this compound, these developments indicate a trend towards using sophisticated, often heterogeneous, catalysts to enhance selectivity and process efficiency in the synthesis of nitroaromatic compounds. nih.govgoogle.com

Homogeneous catalyst systems have also been developed for the selective reduction of nitro groups, such as copper salt-amine complexes, which are notable for their high selectivity and tolerance of other functional groups like halogens. google.com

Table 2: Examples of Catalytic Systems in Nitrobenzoate and Related Syntheses

| Target Compound/Reaction | Catalyst System | Reactants | Purpose of Catalyst | Source |

|---|---|---|---|---|

| Methyl m-nitrobenzoate | Concentrated Sulfuric Acid (H₂SO₄) | Methyl benzoate, Nitric Acid | Generation of nitronium ion (NO₂⁺) for electrophilic aromatic substitution. | orgsyn.org |

| Methyl 4-chloro-3-nitrobenzoate | Concentrated Sulfuric Acid (H₂SO₄) | 4-chloro-3-nitrobenzoic acid, Methanol | Protonation of the carboxylic acid to facilitate esterification. | nih.gov |

| 4-Nitro-3-methyl benzoic acid | Transition metal oxide and N-containing organic compound | 2,4-Dimethyl nitrobenzene, Oxygen | Catalytic oxidation of a methyl group to a carboxylic acid. | google.com |

| Reduction of Organic Nitro-compounds | Copper salt-amine complex | Organic nitro-compound, Hydrogen | Homogeneous catalytic hydrogenation of nitro group to amino group. | google.com |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chloro 4 Nitrobenzoate Derivatives

Hydrolysis Behavior of Methyl Benzoate (B1203000) Esters: Kinetics and pH Dependence

The hydrolysis of esters, a fundamental organic reaction, is significantly influenced by the electronic nature of substituents on the aromatic ring and the pH of the medium. quora.com For methyl benzoate esters, this process can be catalyzed by either acid or base. quora.com

The rate of hydrolysis is subject to both polar and steric effects from substituents. Electron-withdrawing groups, such as the nitro group, generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions and thus facilitating hydrolysis. chemrxiv.org Conversely, electron-donating groups can slow down the reaction. chemrxiv.org

The pH of the reaction medium plays a crucial role. Alkaline hydrolysis, or saponification, typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org However, when the hydroxide ion is in large excess, the reaction can be treated as pseudo-first-order. chemrxiv.org Studies on the alkaline hydrolysis of various synthetic organic esters have demonstrated this dependence. chemrxiv.org For instance, the hydrolysis of methyl, ethyl, and n-propyl 4-hydroxybenzoate (B8730719) esters has been investigated in both liquid and frozen states under alkaline conditions. chemrxiv.org

High temperatures can also significantly accelerate hydrolysis, even in neutral water or slightly alkaline solutions. psu.edu Research on methyl benzoates at temperatures ranging from 200–300 °C has shown that quantitative saponification can be achieved in a short period. psu.edu This "green" solvent-free approach highlights the enhanced nucleophilicity of water and dilute alkaline solutions at elevated temperatures. psu.edu

The kinetics of hydrolysis can be monitored by techniques such as titration of the carboxylic acid produced. youtube.com For example, in the hydrolysis of ethyl acetate, the progress of the reaction is followed by titrating the acetic acid formed with a standardized solution of sodium hydroxide. youtube.com

Table 1: Factors Influencing Methyl Benzoate Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Reference |

| Electron-withdrawing substituents | Increase | chemrxiv.org |

| Electron-donating substituents | Decrease | chemrxiv.org |

| Alkaline pH (Saponification) | Increase | chemrxiv.orgpsu.edu |

| High Temperature | Increase | psu.edu |

Aromatic Substituent Reactivity and Transformation Pathways

The substituents on the benzene (B151609) ring of Methyl 3-chloro-4-nitrobenzoate dictate its reactivity in various aromatic substitution reactions. The interplay between the electron-withdrawing nitro and chloro groups and the meta-directing ester group creates a complex reactivity pattern.

The nitration of methyl benzoate is a classic example of electrophilic aromatic substitution. aiinmr.comyoutube.comscribd.com The ester group is a deactivating and meta-directing group. scribd.com This is because the carbonyl group withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com The deactivation is also evident in the conditions required for nitration, which typically involve a mixture of concentrated nitric and sulfuric acids to generate the potent nitronium ion (NO₂⁺) electrophile. aiinmr.comscribd.comyoutube.com

The directing effect of the ester group channels the incoming electrophile to the meta position. scribd.com This is because the resonance structures of the arenium ion intermediate show that the positive charge is located on the ortho and para positions relative to the ester group. aiinmr.com To avoid placing the positive charge adjacent to the already electron-deficient carbon of the carbonyl group, the electrophile adds to the meta position. chemguide.co.uk Therefore, the nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate. aiinmr.comscribd.com

In the case of this compound, the ring is already heavily deactivated by two strong electron-withdrawing groups (nitro and chloro) and the ester group. missouri.edu Further electrophilic aromatic substitution would be extremely difficult and require harsh reaction conditions. The existing nitro group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself. chemguide.co.ukyoutube.com The chlorine atom is also deactivating but is ortho, para-directing. quora.com The combined effect of these groups would make predicting the site of any further electrophilic substitution complex, though it is highly unlikely to occur under normal conditions.

Aromatic rings bearing strong electron-withdrawing groups, such as nitro groups, are activated towards nucleophilic aromatic substitution (SNA_r). nih.gov In these reactions, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group. nih.gov For this compound, both the chlorine atom and the nitro group can potentially act as leaving groups.

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. nih.gov In this compound, the chlorine atom is ortho to the nitro group, making it a prime site for nucleophilic displacement. The general mechanism for S_NAr reactions involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. nih.gov The addition of the nucleophile is typically the rate-limiting step. nih.gov

The displacement of a halogen in halonitroarenes is a well-established and synthetically useful process. nih.govnih.gov For instance, in 3-chloro-4-fluoronitrobenzene, nucleophilic substitution can occur, with the relative reactivity of the halogens being a key factor. researchgate.net Generally, fluorine is a better leaving group than chlorine in S_NAr reactions.

The displacement of the nitro group itself is also a known reaction, particularly when it is activated by other electron-withdrawing groups. acs.org This provides a synthetically valuable pathway for the introduction of other functional groups. acs.org The reactivity towards nucleophilic displacement would depend on the nature of the nucleophile and the reaction conditions. Common nucleophiles used in such reactions include alkoxides, amines, and thiols.

Halogen Bond Interactions in Related Systems

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). acs.orgrug.nl This interaction arises from the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential (a σ-hole) along the axis of the covalent bond. acs.orgnih.gov

In crystal structures of organic molecules containing both halogens and nitro groups, halogen bonds are frequently observed. researchgate.netresearchgate.netnih.gov The oxygen atoms of the nitro group, with their lone pairs of electrons, can act as halogen bond acceptors. nih.gov For example, in the crystal structure of 1-chloro-2-nitrobenzene, molecules are linked by N—O⋯Cl halogen bonds. researchgate.net The strength of these interactions depends on the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the acceptor. rug.nlnih.gov

In systems related to this compound, it is plausible that the chlorine atom could participate in halogen bonding with the nitro group of a neighboring molecule or with other Lewis basic sites. researchgate.net These interactions can play a significant role in determining the solid-state packing and supramolecular architecture of these compounds. nih.gov The intermolecular O⋯Cl distance in such bonds is often shorter than the sum of the van der Waals radii of the oxygen and chlorine atoms, indicating a significant attractive interaction. researchgate.net For example, C−Cl···O intermolecular halogen bonds with distances of 3.075 Å to 3.256 Å have been observed in dichlorodiazadienes derived from 3-nitrobenzaldehyde. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 3 Chloro 4 Nitrobenzoate and Its Analogs

Single Crystal X-ray Crystallography Studies

The molecular structure of methyl 4-chloro-3-nitrobenzoate reveals that the nitro group is significantly twisted relative to the plane of the benzene (B151609) ring. researchgate.net The dihedral angle between the nitro group and the phenyl ring is 45.4(1)°. researchgate.net This twisted conformation is a common feature in related structures where a nitro group and a halogen atom are positioned adjacent to each other on an aryl ring. researchgate.net This steric hindrance contrasts with other nitrobenzoate derivatives where a more planar conformation is observed in the absence of adjacent bulky substituents. researchgate.net

The crystal structure of methyl 4-chloro-3-nitrobenzoate is stabilized by a network of intermolecular interactions. Molecules are linked into chains along the crystallographic a-axis by weak C-H···O hydrogen bonds. researchgate.net Specifically, the interaction occurs between a carbon atom of the phenyl ring and an oxygen atom of the nitro group of an adjacent molecule. researchgate.net

These chains are further interconnected through slipped π-π stacking interactions between the phenyl rings of symmetry-related molecules. researchgate.net The centroid-to-centroid distance for this stacking is 3.646(2) Å, with an interplanar distance of 3.474 Å, resulting in a significant offset of 1.106 Å. researchgate.net These combined forces of hydrogen bonding and π-π stacking build the three-dimensional supramolecular architecture. researchgate.net

Table 1: Hydrogen-Bond Geometry for Methyl 4-chloro-3-nitrobenzoate Data sourced from Liu et al. (2008). researchgate.net

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| C5—H5···O2 | 0.93 | 2.47 | 3.272 (3) | 145 | x+1, y, z |

Table 2: Crystal Data and Structure Refinement for Methyl 4-chloro-3-nitrobenzoate Data sourced from Liu et al. (2008). researchgate.net

| Parameter | Value |

| Empirical Formula | C₈H₆ClNO₄ |

| Formula Weight | 215.59 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.338 (1) |

| b (Å) | 7.480 (1) |

| c (Å) | 9.715 (2) |

| α (°) | 98.39 (3) |

| β (°) | 94.89 (3) |

| γ (°) | 118.95 (3) |

| Volume (ų) | 454.1 (2) |

| Z | 2 |

| Temperature (K) | 293 (2) |

Vibrational and Resonance Spectroscopies

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the characterization of methyl 3-chloro-4-nitrobenzoate and its analogs, providing detailed information about the molecular structure and functional groups.

NMR spectroscopy is a powerful tool for elucidating the carbon framework and proton environments in a molecule. While specific experimental NMR data for this compound are not available, analysis of its analogs provides a strong basis for predicting its spectral characteristics.

¹H and ¹³C NMR

In ¹H NMR, the aromatic protons of these compounds typically appear as complex multiplets in the downfield region (δ 7.0-9.0 ppm), with their precise chemical shifts influenced by the electronic effects of the chloro, nitro, and methyl ester substituents. The methyl ester protons characteristically appear as a sharp singlet further upfield (δ 3.9-4.0 ppm). rsc.org

In ¹³C NMR, the carbonyl carbon of the ester group is found at the lowest field (δ ~165 ppm). Aromatic carbons resonate in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon of the ester group appears at high field (δ ~52 ppm). rsc.org

Table 3: ¹H and ¹³C NMR Data for Analogs of this compound in CDCl₃ Data sourced from The Royal Society of Chemistry. rsc.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methyl 3-nitrobenzoate | 8.76 (s, 1H), 8.37–8.28 (m, 2H), 7.65–7.50 (m, 2H), 3.93 (s, 3H) | 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 |

| Methyl 4-nitrobenzoate | 8.26–8.13 (m, 4H), 3.94 (s, 3H) | 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 |

| Methyl 3-chlorobenzoate | 7.97 (s, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.48-7.45 (m, 1H), 7.38–7.30 (m, 1H), 3.89 (s, 3H) | 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3 |

| Methyl 4-chlorobenzoate | 7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H), 3.87 (s, 3H) | 166.1, 139.3, 130.9, 128.6, 52.1 |

APT-¹³C Characterization

The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. huji.ac.iltecmag.com In a typical APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups appear as signals with opposite phase (e.g., negative) to methyl (CH₃) and methine (CH) groups (e.g., positive). tecmag.comceitec.cz This technique is invaluable for assigning carbon signals without resorting to more complex 2D NMR experiments. aiinmr.com For the analogs listed in Table 3, an APT experiment would show the carbonyl and substituted aromatic carbons as negative signals (or positive, depending on phasing), while the CH aromatic carbons and the methyl ester carbon would appear as positive signals (or negative). ceitec.cz

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. Attenuated Total Reflectance (ATR) is a sampling technique that allows for the analysis of solid or liquid samples directly, while Fourier-transform infrared (FTIR) spectroscopy is the modern standard for acquiring high-quality IR spectra. nih.gov

For methyl 4-chloro-3-nitrobenzoate, a close analog, the IR spectrum displays several key absorption bands that confirm its structure. nih.gov The most prominent features include:

C=O Stretch: A strong absorption from the ester carbonyl group.

NO₂ Stretches: Two distinct, strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.

C-O Stretch: Absorptions related to the stretching of the ester C-O bonds.

C-Cl Stretch: A vibration in the lower frequency region of the fingerprint range, indicative of the carbon-chlorine bond.

Aromatic C-H and C=C Stretches: Vibrations characteristic of the substituted benzene ring.

The PubChem database contains ATR-IR data for methyl 4-chloro-3-nitrobenzoate, obtained on a Bruker Tensor 27 FT-IR instrument, which provides a reference for the vibrational frequencies of this type of molecule. nih.gov

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. upenn.eduksu.edu.sa This method is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa The analysis of the Raman spectrum of this compound allows for the identification of characteristic functional groups and provides insight into the molecular structure. The vibrational frequencies are influenced by factors such as atomic mass, bond strength, and molecular geometry. upenn.eduuni-siegen.de

Key vibrational bands for nitroaromatic compounds include symmetric and asymmetric stretching of the NO₂ group, C-N stretching, and various ring vibrations. researchgate.net The presence of the chlorine atom and the methyl ester group will further influence the spectrum with characteristic C-Cl and C=O stretching frequencies.

Interactive Data Table: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| NO₂ Symmetric Stretch | 1350 - 1330 | Strong |

| NO₂ Asymmetric Stretch | 1550 - 1520 | Medium |

| C=O Ester Stretch | 1730 - 1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1580 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

| C-N Stretch | 870 - 840 | Medium |

| CH₃ Rocking/Bending | 1450 - 1430 | Medium |

Note: The exact positions and intensities of the Raman bands can be influenced by the physical state of the sample and the experimental conditions.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of nitroaromatic compounds, ESI-MS is often performed in negative ion mode, where deprotonation of acidic protons or the formation of adducts with anions can occur. nih.gov For this compound, which lacks a highly acidic proton, ionization in positive mode is also plausible, likely through the formation of adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺.

The fragmentation behavior of nitroaromatic compounds in ESI-tandem mass spectrometry (MS/MS) is highly dependent on the type and position of substituents on the benzene ring. nih.gov Common fragmentation pathways for nitrobenzoic acid derivatives include decarboxylation (loss of CO₂) and the loss of NO₂ or NO radicals. nih.gov The presence of the chloro-substituent would also influence the fragmentation pattern.

Interactive Data Table: Predicted ESI-MS Ions for this compound (C₈H₆ClNO₄)

| Ion | Predicted m/z (for ³⁵Cl) | Ionization Mode |

| [M+H]⁺ | 216.00 | Positive |

| [M+Na]⁺ | 238.00 | Positive |

| [M+K]⁺ | 253.97 | Positive |

| [M]⁻ | 214.99 | Negative |

| [M+Cl]⁻ | 250.00 | Negative |

Note: The exact m/z values are calculated based on the monoisotopic mass of the most abundant isotopes. The presence of the chlorine isotope (³⁷Cl) will result in a characteristic M+2 peak with approximately one-third the intensity of the M peak.

The efficiency of ionization in ESI can vary significantly among different isomers of nitroaromatic compounds, highlighting the influence of substituent positions on the electronic properties of the molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds in a mixture. It is widely used for purity assessment and the detection of trace-level impurities. restek.com For the analysis of this compound, a GC-MS method would involve vaporizing the sample and separating it from any impurities on a GC column before detection by a mass spectrometer.

The mass spectra obtained from GC-MS are typically generated by Electron Impact (EI) ionization, which is a high-energy process that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for unambiguous identification. While isomers of nitroaromatic compounds can exhibit very similar EI mass spectra, subtle differences in the relative abundances of fragment ions or the presence of unique, low-intensity ions can sometimes be used for differentiation. researchgate.net In some cases, tandem mass spectrometry (GC-MS/MS) is required for the definitive identification of isomers. researchgate.net

GC-MS is particularly valuable for identifying and quantifying trace impurities that may be present in a sample of this compound, such as starting materials from its synthesis or isomeric byproducts. The high sensitivity of modern GC-MS systems allows for detection in the parts-per-billion (ppb) range. restek.comyoutube.com

Interactive Data Table: Potential GC-MS Fragmentation of this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z (for ³⁵Cl) |

| [M]⁺ | Molecular Ion | 215 |

| [M-OCH₃]⁺ | Loss of methoxy (B1213986) radical | 184 |

| [M-NO₂]⁺ | Loss of nitro group | 169 |

| [M-COOCH₃]⁺ | Loss of methyl carboxylate radical | 156 |

| [C₆H₃Cl]⁺ | Chlorophenyl cation | 110 |

Note: This table represents a simplified prediction of the fragmentation pattern. The actual EI mass spectrum may contain additional fragments and rearrangements.

Computational and Theoretical Investigations of Methyl 3 Chloro 4 Nitrobenzoate Systems

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional shape and electronic distribution of a molecule. These calculations are typically performed using methods like Density Functional Theory (DFT), which offers a balance between accuracy and computational cost. While detailed, peer-reviewed computational studies specifically focused on methyl 3-chloro-4-nitrobenzoate are not widely available in the surveyed literature, we can describe the expected outcomes based on its structure and data from computational databases.

The optimized molecular geometry represents the most stable arrangement of the atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the core structure is a benzene (B151609) ring. The substituents—a chloro group, a nitro group, and a methyl ester group—induce specific geometric parameters.

The benzene ring is expected to be nearly planar, though minor deviations can occur due to substituent-induced strain. The nitro group (NO₂) and the methyl ester group (-COOCH₃) are also largely planar. A key geometric parameter is the dihedral angle between the plane of the nitro group and the plane of the benzene ring. Due to steric hindrance from the adjacent chloro group, this angle is likely to be significant, meaning the nitro group is twisted out of the plane of the benzene ring. Similarly, the methyl ester group may also be slightly twisted relative to the ring to minimize steric repulsion.

A table of expected bond lengths and angles could be generated from a specific DFT calculation, but in its absence, the values would be predicted to be in standard ranges for C-C aromatic bonds, C-Cl bonds, C-N bonds, N-O bonds, C=O double bonds, and C-O single bonds.

A Molecular Electrostatic Potential (MEP) map is a visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, with different colors indicating regions of varying electrostatic potential.

Red/Yellow Regions: These colors signify areas of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, as these are the most electronegative atoms.

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential is generally found around the hydrogen atoms of the benzene ring and the methyl group.

Green Regions: These areas represent neutral or near-zero potential.

The MEP map provides a clear visual guide to the molecule's reactivity, highlighting the electron-rich sites that can act as hydrogen bond acceptors and the electron-poor sites.

Frontier Molecular Orbital theory is fundamental to understanding chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is a better electron donor.

LUMO: This orbital serves as the primary electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates a molecule is more reactive, as it is easier to induce electronic transitions.

Table 5.1: Computed Molecular Properties This table presents computationally derived properties that give insight into the molecule's electronic character and size.

| Descriptor | Value | Interpretation |

| Molecular Weight | 215.59 g/mol | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 72.1 Ų | Reflects the surface area of polar atoms (O, N); indicates potential for intermolecular interactions like hydrogen bonding. |

| XLogP3 | 2.3 | A measure of lipophilicity (oil/water partition coefficient); a positive value suggests higher solubility in lipids than in water. |

Data sourced from public chemical databases.

Theoretical Modeling of Molecular Interactions

Beyond the properties of a single molecule, theoretical modeling can predict how this compound interacts with itself and with other chemical species.

The reactivity of the benzene ring is heavily influenced by its substituents. The nitro group is a very strong deactivating and meta-directing group for electrophilic aromatic substitution, while the chloro group is deactivating but ortho-, para-directing. The methyl ester group is also deactivating and meta-directing.

Given the positions on this compound:

Position 1: -COOCH₃

Position 3: -Cl

Position 4: -NO₂

The combined electronic effects make the ring highly electron-deficient and thus generally unreactive toward electrophilic attack. If an attack were to occur, predicting the site would require a detailed analysis of the competing directing effects. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution , particularly displacement of the chlorine or nitro group, especially if a strong nucleophile is used. The most likely site for nucleophilic attack on the ring would be the carbon atoms bonded to the electron-withdrawing chloro and nitro groups.

While no specific crystal structure data for this compound was found in the surveyed literature, the types of intermolecular forces that would govern its crystal packing can be predicted.

The primary forces at play would be:

Dipole-Dipole Interactions: The molecule is highly polar due to the C-Cl, C=O, and especially the C-NO₂ bonds. These permanent dipoles would lead to strong electrostatic interactions, influencing how the molecules align in a solid lattice.

Weak C-H···O Hydrogen Bonds: It is likely that weak hydrogen bonds could form between the hydrogen atoms on the benzene ring or methyl group and the oxygen atoms of the nitro or ester groups on adjacent molecules.

In similar molecules, π–π stacking interactions between the aromatic rings of adjacent molecules are also a common feature that contributes to the stability of the crystal structure. These interactions involve the overlap of the π-orbitals of the benzene rings.

In Silico Ligand-Target Interactions for Structurally Related Compounds

Computational, or in silico, methods are pivotal in contemporary drug discovery and development, offering predictive insights into the interactions between small molecules and biological targets. For compounds structurally related to this compound, which primarily include various nitrobenzoic acid and benzamide (B126) derivatives, molecular docking and other computational tools have been employed to elucidate their potential therapeutic applications. These studies help in understanding the binding affinities, modes of interaction, and structure-activity relationships (SAR) that govern their biological effects.

In the context of antimicrobial research, derivatives of 3-methyl-4-nitrobenzoate have been investigated for their antifungal properties. researchgate.net Among eleven synthesized analogs, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed significant activity against Candida guilliermondii, with minimum inhibitory concentration (MIC) values of 39 µM and 31 µM, respectively. researchgate.net Molecular modeling for the most active compound, pentyl 3-methyl-4-nitrobenzoate, suggested that it interacts with thymidylate kinase (TMPK), a protein that has been proposed as a potential antifungal drug target. researchgate.net

The versatility of the nitrobenzoate scaffold is further demonstrated in studies exploring its anticancer potential. Docking studies on semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives containing a nitrobenzoic acid moiety revealed significant binding to the ATP-dependent enzyme topoisomerase II. acs.org Specifically, certain compounds exhibited strong binding energies of -8.1, -7.9, and -7.3 kcal/mol. acs.org These findings suggest that such derivatives could serve as lead compounds for developing new anticancer drugs. acs.org

Furthermore, the emergence of global health threats like the SARS-CoV-2 virus has prompted the investigation of a wide range of chemical entities for antiviral activity. In silico screening of benzoic acid derivatives against the SARS-CoV-2 main protease has been conducted to predict their binding affinities. nih.gov These studies provide a comparative analysis of how different substitutions on the benzoic acid ring influence the docking score and interaction with the active site of the viral protease. nih.gov One study on 4-acetamido-3-nitrobenzoic acid explored its potential interaction with various SARS-CoV-2 proteins, including the spike protein and the main protease, through molecular docking. nih.gov

The table below summarizes the key findings from in silico studies on compounds structurally related to this compound, highlighting their target, biological activity, and specific metrics where available.

| Compound Class | Specific Compound Example | Target Protein | Predicted Biological Activity | Key In Silico Findings |

| Nitrobenzamides | Nitro-substituted benzamide | iNOS, COX-2, IL-1β, TNF-α | Anti-inflammatory | IC₅₀ values of 3.7 and 5.3 μM for NO inhibition. nih.govresearchgate.net |

| 3-Methyl-4-nitrobenzoates | Pentyl 3-methyl-4-nitrobenzoate | Thymidylate Kinase (TMPK) | Antifungal (C. guilliermondii) | MIC value of 31 µM. researchgate.net |

| Nitrobenzoic acid-based semicarbazides/thiosemicarbazides | Semicarbazide derivative | Topoisomerase II | Anticancer | Binding energies up to -8.1 kcal/mol. acs.org |

| Nitrobenzoic acids | 4-Acetamido-3-nitrobenzoic acid | SARS-CoV-2 proteins | Antiviral | Docking studies indicate binding to viral proteins. nih.gov |

| Benzoic acid derivatives | Various derivatives | SARS-CoV-2 main protease | Antiviral | Docking scores vary based on substitutions. nih.gov |

These computational investigations underscore the importance of the nitrobenzoate framework as a versatile scaffold for designing molecules with diverse therapeutic potentials. The specific substitutions on the benzene ring and the nature of the ester or amide linkage play a crucial role in determining the ligand-target interactions and the resulting biological activity.

Applications of Methyl 3 Chloro 4 Nitrobenzoate As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Architectures

The strategic placement of reactive sites on the Methyl 3-chloro-4-nitrobenzoate scaffold makes it an ideal starting material for the construction of intricate molecular frameworks. The presence of the electron-withdrawing nitro and ester groups, combined with the reactive chloro substituent, allows for a variety of synthetic manipulations.

One of the key transformations is the catalytic reduction of the nitro group to an amine. This reaction is often a crucial step in multi-step syntheses, as the resulting amino group can participate in a wide range of subsequent reactions, including amide bond formations, diazotizations, and the construction of heterocyclic rings. For instance, the reduction of the nitro group in a related compound, methyl 2-methyl-3-nitrobenzoate, is a key step in the synthesis of the anticancer drug Lenalidomide. nih.gov

Furthermore, the chloro group can be displaced by various nucleophiles, enabling the introduction of diverse functionalities. This nucleophilic aromatic substitution is a powerful tool for building molecular complexity. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions or other transformations. The interplay of these reactive sites allows for the sequential and controlled construction of complex organic architectures that are often found in biologically active molecules and natural products.

Intermediate in the Preparation of Functionalized Aromatic Compounds

This compound serves as a pivotal intermediate in the synthesis of a wide range of functionalized aromatic compounds. The ability to selectively modify the different substituents on the aromatic ring makes it a valuable tool for accessing molecules with specific substitution patterns that would be difficult to obtain through direct substitution on an unsubstituted benzene (B151609) ring.

A primary application is in the synthesis of substituted anilines and their derivatives. The catalytic reduction of the nitro group to an amine is a well-established and high-yielding reaction. researchgate.net The resulting methyl 3-chloro-4-aminobenzoate is a versatile intermediate in its own right. The amino group can be acylated, alkylated, or used as a directing group for further electrophilic aromatic substitutions. The chloro group can also be retained or substituted in subsequent steps, leading to a variety of di- and tri-substituted aromatic compounds.

Moreover, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for diversification. The resulting 3-chloro-4-nitrobenzoic acid can undergo a variety of reactions, such as conversion to acid chlorides, amides, or other esters. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials science. For example, related nitrobenzoic acid derivatives are used as precursors for the synthesis of various bioactive compounds, including antifungal agents. nih.gov

Development of Diverse Chemical Libraries for Research Purposes

In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is of paramount importance for high-throughput screening. This compound is an excellent scaffold for the development of such libraries due to its multiple points of diversification.

The sequential and orthogonal reactivity of the chloro, nitro, and ester groups allows for the systematic introduction of a wide variety of substituents. For example, a library of compounds can be generated by first reacting the chloro group with a set of different nucleophiles. Subsequently, the nitro group can be reduced and reacted with a library of acylating or alkylating agents. Finally, the ester group can be hydrolyzed and coupled with a diverse set of amines or alcohols. This combinatorial approach can rapidly generate a large and diverse collection of molecules.

The synthesis of libraries of substituted benzimidazoles, a common scaffold in medicinal chemistry, can be envisioned starting from intermediates derived from this compound. uspto.gov By systematically varying the substituents at different positions of the benzimidazole (B57391) core, libraries of compounds with a wide range of biological activities can be prepared and screened for potential drug candidates. The ability to create such diverse chemical libraries makes this compound a valuable tool for exploring chemical space and identifying novel compounds with desired properties.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H6ClNO4 | researchgate.net |

| Molecular Weight | 215.59 g/mol | researchgate.net |

| CAS Number | 243984-48-7 | researchgate.net |

| IUPAC Name | This compound | researchgate.net |

Q & A

Q. What are the common synthetic routes for Methyl 3-chloro-4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology : this compound can be synthesized via sequential nitration and esterification. For example:

Nitration : Start with methyl 3-chlorobenzoate. Use a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to introduce the nitro group at the 4-position. Monitor reaction progress via TLC or HPLC to avoid over-nitration .

Esterification (if required) : If starting from 3-chloro-4-nitrobenzoic acid, employ Fischer esterification with methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Optimize methanol-to-acid ratios and reaction time (typically 4–6 hours) to maximize yield .

Key Considerations : Temperature control during nitration prevents byproducts like dinitro derivatives. Solvent choice (e.g., dichloromethane) and stoichiometric excess of nitrating agents enhance regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use and NMR to confirm the ester group (e.g., methyl singlet at ~3.9 ppm) and aromatic substitution patterns. Coupling constants in NMR help distinguish nitro (meta-directing) and chloro (ortho/para-directing) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 230.0 for C₈H₆ClNO₄) and fragmentation patterns .

- IR Spectroscopy : Identify ester carbonyl (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches .

Q. What safety protocols are recommended when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .

- Waste Disposal : Collect organic waste separately in halogenated solvent containers. Neutralize acidic byproducts (e.g., from nitration) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELXL for refinement to determine bond lengths, angles, and torsional conformations. For example, the nitro group’s planarity with the aromatic ring confirms resonance stabilization .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder in the ester or nitro groups. Compare with DFT-optimized structures for validation .

Q. How do electronic effects influence the reactivity of the nitro and ester groups in substitution reactions?

- Methodology :

- Electrophilic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself. Use Hammett σ constants to predict regioselectivity. For example, nitration of methyl 3-chlorobenzoate yields the 4-nitro derivative due to the nitro group’s strong meta-directing effect .

- Nucleophilic Acyl Substitution : Hydrolysis of the ester group (e.g., with NaOH) forms 3-chloro-4-nitrobenzoic acid. Monitor reaction kinetics via pH titration or IR spectroscopy to track ester cleavage .

Q. What computational methods predict the regioselectivity of electrophilic substitution in similar nitroaromatic esters?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electron-deficient regions. For example, B3LYP/6-31G* level calculations show higher electrophilic attack probability at the 4-position of methyl 3-chlorobenzoate .

- Molecular Dynamics (MD) : Simulate transition states in nitration reactions to compare activation energies for competing substitution pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Cross-Validation : Compare data across multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed journals). For instance, conflicting melting points may arise from polymorphism or impurities. Recrystallize the compound in a polar solvent (e.g., ethanol) and repeat DSC analysis .

- Synthetic Replication : Reproduce synthesis using literature protocols to isolate pure product. Characterize via NMR and HRMS to confirm structural integrity .

Functional Studies

Q. What strategies enable the functionalization of this compound for medicinal chemistry applications?

- Methodology :

- Reduction of Nitro Group : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, enabling further coupling (e.g., amide formation). Monitor reaction progress via UV-Vis spectroscopy (loss of nitro absorbance at ~270 nm) .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the chloro position. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。